molecular formula C3H4N2 B134444 Imidazole CAS No. 288-32-4

Imidazole

Cat. No. B134444
CAS RN: 288-32-4
M. Wt: 68.08 g/mol
InChI Key: RAXXELZNTBOGNW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered aromatic heterocycle that is widely present in natural products and synthetic molecules. It is known for its electron-rich characteristics, which allow it to bind with various enzymes and receptors in biological systems through diverse weak interactions. Imidazole and its derivatives exhibit a broad range of bioactivities, making them significant in medicinal chemistry. They have been used to treat various diseases and are also found in diagnostic agents and pathologic probes .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of extensive research due to their importance in medicinal chemistry. Various methods have been developed to synthesize imidazole cores, including the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) and has been increasingly developed due to its advantages . Other methods include the one-pot synthesis of imidazo[1,2-a]pyridines via an Ortoleva-King reaction , the synthesis of imidazo[1,2-a]pyridines with antiviral activity , and the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines through a solvent-free multicomponent cascade reaction . Additionally, new protocols using N-propargylamines have been developed to access imidazoles and their ring-fused analogues10.

Molecular Structure Analysis

The imidazole ring's unique structural feature is beneficial for its derivatives to readily interact with biological systems. The imidazo[1,5-a]pyridine skeleton, for instance, provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes . The molecular structure of imidazole derivatives can be manipulated to create compounds with desired properties, as seen in the synthesis of imidazo[4,5-b]pyridines and -pyrazines using a Pd-catalyzed amide coupling reaction .

Chemical Reactions Analysis

Imidazole derivatives are capable of undergoing various chemical reactions. For example, imidazo[1,2-a]pyridines containing a 2-(2'-hydroxyphenyl) substituent can undergo excited state intramolecular proton transfer (ESIPT) in certain solvents, which affects their emission characteristics . The chemical reactivity of imidazole allows for the construction of complex molecules with multiple bonds and rings in a single reaction, as demonstrated by the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines .

Physical and Chemical Properties Analysis

The physicochemical properties of imidazole make it a privileged structure in medicinal chemistry. It has been synthesized since 1858 and has a rich source of chemical diversity due to its practical and versatile construction/functionalization. Imidazole-based compounds have shown a wide range of therapeutic effects, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . The imidazole moiety is also part of many significant biomolecules, such as the essential amino acid histidine, biotin, and various imidazole alkaloids .

Scientific Research Applications

Imidazole in Medicinal Chemistry

  • Bioactivity and Binding: Imidazole derivatives bind with various enzymes and receptors in biological systems, exhibiting a range of bioactivities due to their electron-rich characteristics (Zhang et al., 2014).
  • Antihypertensive Effects: Certain imidazole compounds, like ST 155, have been explored for their antihypertensive properties (Davidov et al., 1967).

Neuroprotection and Neurotoxicity

  • Neuroprotection: Imidazol(ine) drugs and agmatine protect against glutamate-induced neurotoxicity in cerebellar granule cells, potentially through NMDA receptor blockade (Olmos et al., 1999).
  • Autophagic and Apoptotic Effects: Imidazole inhibits autophagy flux, blocking autophagic degradation, and triggers apoptosis in tumor cells, suggesting potential for cancer therapeutics (Liu et al., 2015).

Imidazole in Antifungal Applications

  • Antifungal Activity: Imidazole derivatives like ketoconazole have been used in treating skin and nail mycoses, demonstrating effective antifungal properties (Batter et al., 1979).
  • Development of Antifungal Drugs: The development of imidazoles broadened the antifungal armamentarium, with imidazoles like clotrimazole and miconazole showing utility in topical and intravenous therapy (Stevens, 1988).

Biochemical and Physiological Implications

  • Biological and Chemical Significance: Imidazoles play a role in significant biomolecules like histidine and biotin, with broad applications in clinical medicine (Luca, 2006).
  • Intrarenal Hemodynamics: Imidazole can influence intrarenal hemodynamics and renal medullary vascular tone without altering vascular smooth muscle activity in other organs (Hably et al., 1991).

Analgesic and Anti-inflammatory Effects

  • Analgesic and Anti-inflammatory Properties: Imidazole has shown potential as an analgesic antipyretic agent, rivaling acetylsalicylic acid in effectiveness (Puig-Parellada, 1985).

Safety And Hazards

Imidazole may cause severe skin burns and eye damage. It may also damage fertility or the unborn child . It is advised to obtain special instructions before use, not to breathe dust, fume, gas, mist, vapors, and spray, and to use personal protective equipment as required .

Future Directions

Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

1H-imidazole
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InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)
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InChI Key

RAXXELZNTBOGNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CN1
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Molecular Formula

C3H4N2
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Related CAS

82370-43-2, 227760-40-9, Array
Record name 1H-Imidazole, homopolymer
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DSSTOX Substance ID

DTXSID2029616
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Molecular Weight

68.08 g/mol
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Physical Description

Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

257 °C, 268 °C
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Flash Point

145 °C (293 °F) - closed cup, 145 °C c.c.
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Solubility

Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good)
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Density

Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03
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Vapor Density

Relative vapor density (air = 1): 2.35
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Vapor Pressure

0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3
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Product Name

Imidazole

Color/Form

Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid

CAS RN

288-32-4
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Melting Point

89.52 °C, 90.5 °C, 89 °C
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Synthesis routes and methods I

Procedure details

1.6 M nBuLi (66 ml; 45 mmol) is added at −45° C. to a ˜1:1 mixture of 1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole and 1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole (15 g; 43 mmol) in THF (210 ml). After 15 min. at −45° C. the reaction mixture is cooled to −55° C. and pentafluoropyridine (5.1 ml; 47 mmol) is rapidly introduced. The cooling bath is removed, the reaction mixture allowed to warm to −15° C. and poured on water (1 l), which is then acidified with 2N HCl (100 ml). After stirring for 5 min. the mixture is combined with a saturated solution of Na2CO3 and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness rendering the title compound as brownish crystals (16.3 g). Chromatography (SiO2; acetone/hexanes 1:1) yields the title compound together with some unreacted and unprotected imidazole starting material, which could be removed by washing with acetone yielding the title compound (8.7 g; 52.4%).
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask was charged with 3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine (Step C), (560.0 mg, 2 mmol) and CH2Cl2 (10 mL) and placed in an ice bath. To this solution, 1,1-thiocarbonyldiimidazole (463 mg, 2.6 mmol) was added and the reaction was warmed to RT. After 4 h, the solvent was concentrated in vacuo and the residual yellow solid was titrated with acetone to yield the title compound as a 1/1 mixture with imidazole. This mixture was used directly in the next step.
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
463 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of compound 1 with acetyl chloride and base, such as Et3N, Hunig's Base, or imidazole in either acetonitrile or tetrahydrofuran at either room temperature or 45° C. provided compound 1a.
Quantity
0 (± 1) mol
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reactant
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Reaction Step One
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reactant
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reactant
Reaction Step Two
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole
Reactant of Route 2
Imidazole
Reactant of Route 3
Imidazole
Reactant of Route 4
Imidazole
Reactant of Route 5
Imidazole
Reactant of Route 6
Imidazole

Citations

For This Compound
1,340,000
Citations
K Shalini, PK Sharma, N Kumar - Der Chemica Sinica, 2010 - academia.edu
… Imidazole derivatives have occupied a unique place in the field of … imidazole nucleus is an important synthetic strategy in drug discovery. The high therapeutic properties of the imidazole …
Number of citations: 321 www.academia.edu
L Zhang, XM Peng, GLV Damu… - Medicinal research …, 2014 - Wiley Online Library
… Imidazole ring is an important five‐membered aromatic heterocycle widely present in … of imidazole ring with desirable electron‐rich characteristic is beneficial for imidazole derivatives to …
Number of citations: 689 onlinelibrary.wiley.com
EB Anderson, TE Long - Polymer, 2010 - Elsevier
… The imidazole ring is ubiquitous in nature and imidazole functionality plays a critical role in … imidazole derivatives and imidazolium-containing polymers as bioactive materials. Imidazole-…
Number of citations: 414 www.sciencedirect.com
S Martinez-Carrera - Acta Crystallographica, 1966 - scripts.iucr.org
… of imidazole has no centre of symmetry, all atoms must be in general positions. The pentagonal imidazole … The mean esd, in bond lengths in the imidazole ring is 0.005 .~ and in bond …
Number of citations: 284 scripts.iucr.org
MR Grimmett - Advances in Heterocyclic Chemistry, 1970 - Elsevier
… This chapter reviews the developments in imidazole chemistry and discusses condensed … containing reduced imidazole rings. The methods for the syntheses of the imidazole ring …
Number of citations: 164 www.sciencedirect.com
EA Barnard, WD Stein - 2006 - books.google.com
… for pyrrole, pyridine, and imidazole. There are two sets of values for imidazole with h= 1 and h=-1 being suitable for undissociated imidazole and for imidazole dissociating as an acid, …
Number of citations: 159 books.google.com
A Verma, S Joshi, D Singh - Journal of Chemistry, 2013 - hindawi.com
… , imidazole compounds have been an interesting source for researchers for more than a century. The imidazole … This paper aims to review the biological activities of imidazole during the …
Number of citations: 215 www.hindawi.com
GG Sadullayeva - TA'LIM VA RIVOJLANISH TAHLILI ONLAYN ILMIY …, 2022 - sciencebox.uz
… In this article, we have provided information about imidazole, a widely used representative of heterocyclic compounds in medicine, about its structure, properties and use. …
Number of citations: 29 sciencebox.uz
K Hofmann - 2009 - books.google.com
… _ they are given with the aim of stimulating inquiry into the theoretical aspects of imidazole chemistry. … He also postulated for imidazole a formula not containing an imino …
Number of citations: 405 books.google.com
A Siwach, PK Verma - BMC chemistry, 2021 - Springer
… Imidazole was first named glyoxaline because the first synthesis has been made by … , imidazole is better known due to its broad range of chemical and biological properties. Imidazole …
Number of citations: 103 link.springer.com

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